(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol
Overview
Description
“(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol” is a chemical compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 g/mol . The IUPAC name for this compound is 2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO3/c10-5-6-1-2-7-8(9-6)12-4-3-11-7/h1-2,10H,3-5H2 . This code provides a standard way to encode the compound’s molecular structure. The compound has a topological polar surface area of 51.6 Ų .Physical And Chemical Properties Analysis
This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are both 167.058243149 g/mol .Scientific Research Applications
Catalytic Hydrogenation and Organic Synthesis
A study by Sukhorukov et al. (2008) delves into the catalytic hydrogenation of methyl 2-(5,6-dihydro-4H-1,2-oxazin-3-yl)acetates, leading to a range of compounds including 1,4-amino alcohols and pyrrolidine derivatives. This research underscores the potential of utilizing specific chemical structures for the synthesis of complex organic molecules, offering insights into the versatility of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol in catalytic hydrogenation processes (Sukhorukov et al., 2008).
Methanol Dehydrogenases and Biochemical Applications
Research by Keltjens et al. (2014) on methanol dehydrogenase (MDH) highlights the enzyme's role in the oxidation of methanol in methylotrophic bacteria, with a focus on the pyrroloquinoline quinone (PQQ) as its catalytic center and the unique aspect of rare-earth elements enhancing catalytic efficiency. This indicates the relevance of studying chemical compounds similar to (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol in understanding and improving biochemical processes related to methanol metabolism (Keltjens et al., 2014).
Environmental and Green Chemistry Applications
The work of Seshadri et al. (1994) on a novel homogeneous catalyst for the reduction of CO2 to methanol at low overpotential presents an environmentally friendly approach to addressing CO2 accumulation. The study demonstrates the pyridinium ion's effectiveness as a catalyst, which is relevant for the application of (2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol in similar catalytic processes aimed at sustainable chemical synthesis and environmental protection (Seshadri et al., 1994).
properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-5-6-1-2-7-8(9-6)12-4-3-11-7/h1-2,10H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKMUCAACLOULA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619202 | |
Record name | (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)methanol | |
CAS RN |
615568-23-5 | |
Record name | (2,3-Dihydro[1,4]dioxino[2,3-b]pyridin-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50619202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,3-DIHYDRO-[1,4]DIOXINO[2,3-B]PYRIDIN-6-YL)METHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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